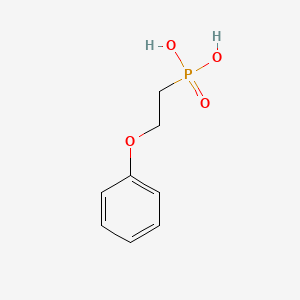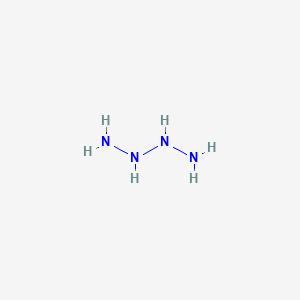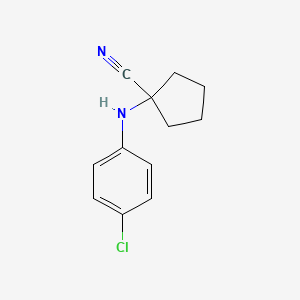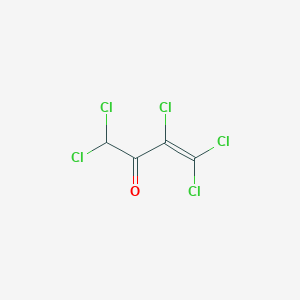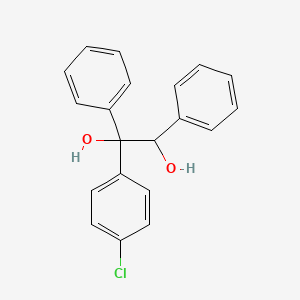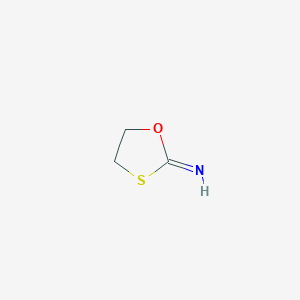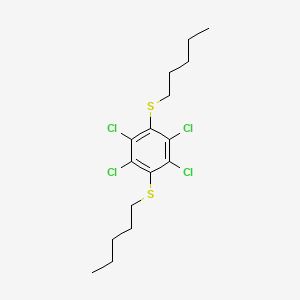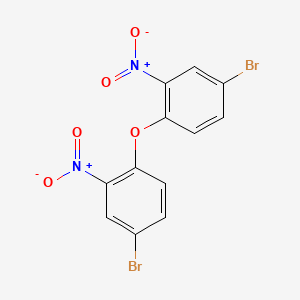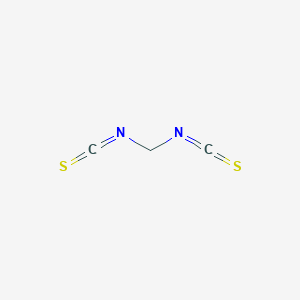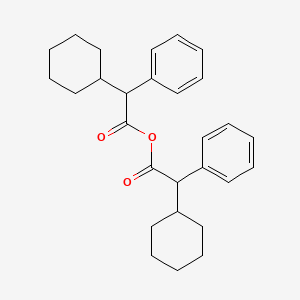
Cyclohexyl(phenyl)acetic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(phenyl)acetic anhydride is an organic compound that belongs to the class of acid anhydrides It is characterized by the presence of both cyclohexyl and phenyl groups attached to an acetic anhydride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl(phenyl)acetic anhydride can be synthesized through the reaction of cyclohexyl(phenyl)acetic acid with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:
Cyclohexyl(phenyl)acetic acid+Acetic anhydride→Cyclohexyl(phenyl)acetic anhydride+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(phenyl)acetic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction for acid anhydrides, where nucleophiles such as alcohols, amines, or water attack the carbonyl carbon, leading to the formation of esters, amides, or carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclohexyl(phenyl)acetic acid and acetic acid.
Common Reagents and Conditions:
Alcohols: React with this compound to form esters.
Amines: React to form amides.
Water: Hydrolyzes the anhydride to form the corresponding acids.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Cyclohexyl(phenyl)acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules to study their structure and function.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexyl(phenyl)acetic anhydride primarily involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (acetic acid) to form the final product .
Comparison with Similar Compounds
Acetic Anhydride: A simpler anhydride with similar reactivity but lacks the cyclohexyl and phenyl groups.
Benzoic Anhydride: Contains a phenyl group but lacks the cyclohexyl group.
Cyclohexylacetic Anhydride: Contains a cyclohexyl group but lacks the phenyl group.
Uniqueness: Cyclohexyl(phenyl)acetic anhydride is unique due to the presence of both cyclohexyl and phenyl groups, which can influence its reactivity and the types of products formed in its reactions. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .
Properties
CAS No. |
5446-75-3 |
|---|---|
Molecular Formula |
C28H34O3 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2-cyclohexyl-2-phenylacetyl) 2-cyclohexyl-2-phenylacetate |
InChI |
InChI=1S/C28H34O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1,3,5-6,9-10,13-14,17-18,22,24-26H,2,4,7-8,11-12,15-16,19-20H2 |
InChI Key |
YYVKJPVHYXQDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


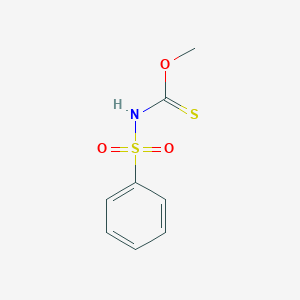
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)

